molecular formula C24H21N3O3S3 B11651999 (5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11651999
M. Wt: 495.6 g/mol
InChI Key: FFCKTTJEUPAWMY-BKUYFWCQSA-N
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Description

3-[(5Z)-5-{[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-13-THIAZOLIDIN-3-YL]-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a thiazolidine ring, and a thiolane ring

Preparation Methods

The synthesis of 3-[(5Z)-5-{[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-13-THIAZOLIDIN-3-YL]-1LAMBDA6-THIOLANE-11-DIONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the formation of the thiazolidine ring, and finally the incorporation of the thiolane ring. Reaction conditions may include the use of various catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can interact with active sites of enzymes, inhibiting their activity. The thiazolidine ring may interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds include those with pyrazole, thiazolidine, and thiolane rings, such as:

  • 3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL derivatives
  • Thiazolidine-2,4-dione derivatives
  • Thiolane-1,1-dione derivatives Compared to these compounds, 3-[(5Z)-5-{[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-13-THIAZOLIDIN-3-YL]-1LAMBDA6-THIOLANE-11-DIONE is unique due to its combination of these three rings, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H21N3O3S3

Molecular Weight

495.6 g/mol

IUPAC Name

(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H21N3O3S3/c1-16-7-9-17(10-8-16)22-18(14-26(25-22)19-5-3-2-4-6-19)13-21-23(28)27(24(31)32-21)20-11-12-33(29,30)15-20/h2-10,13-14,20H,11-12,15H2,1H3/b21-13-

InChI Key

FFCKTTJEUPAWMY-BKUYFWCQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4)C5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4)C5=CC=CC=C5

Origin of Product

United States

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